molecular formula C17H14BrN B11943190 1-(p-Bromophenyl)-2-methyl-5-phenylpyrrole CAS No. 26165-82-2

1-(p-Bromophenyl)-2-methyl-5-phenylpyrrole

Cat. No.: B11943190
CAS No.: 26165-82-2
M. Wt: 312.2 g/mol
InChI Key: XQFBFCCGGAXUII-UHFFFAOYSA-N
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Description

1-(p-Bromophenyl)-2-methyl-5-phenylpyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a methyl group, and a phenyl group attached to the pyrrole ring. Pyrroles are known for their biological and pharmacological activities, making them significant in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Bromophenyl)-2-methyl-5-phenylpyrrole can be achieved through several methods. One common method involves the reaction of p-bromoaniline with acetylacetone in the presence of a catalyst such as acetic acid. The reaction typically proceeds under reflux conditions, leading to the formation of the desired pyrrole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(p-Bromophenyl)-2-methyl-5-phenylpyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom to a hydrogen atom.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(p-Bromophenyl)-2-methyl-5-phenylpyrrole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments

Mechanism of Action

The mechanism of action of 1-(p-Bromophenyl)-2-methyl-5-phenylpyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    1-(p-Bromophenyl)-2-methyl-5-phenylpyrrole: Characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to the pyrrole ring.

    1-(p-Chlorophenyl)-2-methyl-5-phenylpyrrole: Similar structure but with a chlorine atom instead of a bromine atom.

    1-(p-Fluorophenyl)-2-methyl-5-phenylpyrrole: Similar structure but with a fluorine atom instead of a bromine atom

Uniqueness

This compound is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the bromine atom can enhance the compound’s binding affinity to certain biological targets, potentially increasing its efficacy in medicinal applications .

Properties

CAS No.

26165-82-2

Molecular Formula

C17H14BrN

Molecular Weight

312.2 g/mol

IUPAC Name

1-(4-bromophenyl)-2-methyl-5-phenylpyrrole

InChI

InChI=1S/C17H14BrN/c1-13-7-12-17(14-5-3-2-4-6-14)19(13)16-10-8-15(18)9-11-16/h2-12H,1H3

InChI Key

XQFBFCCGGAXUII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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